2-Mercaptothiazole

Description

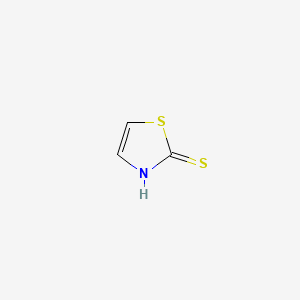

Structure

3D Structure

Properties

IUPAC Name |

3H-1,3-thiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NS2/c5-3-4-1-2-6-3/h1-2H,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCVLSHAVSIYKLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50205381 | |

| Record name | Thiazoline-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82358-09-6, 5685-05-2 | |

| Record name | 2-Thiazolethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82358-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Mercaptothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5685-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiazoline-2-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005685052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Mercaptothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41217 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Mercaptothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24294 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiazoline-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2(3H)-Thiazolethione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.047 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Thiazolethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIAZOLINE-2-THIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I103PUS4QR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: Clarifying Nomenclature and Significance

An In-depth Technical Guide to the Physicochemical Properties of 2-Mercaptothiazoline

The term "2-Mercaptothiazole" can be ambiguous, with literature sometimes conflating it with its benzo-fused analogue, 2-Mercaptobenzothiazole. This guide will focus on the well-defined parent heterocyclic compound, 2-Mercaptothiazoline (CAS No. 96-53-7), also known by its systematic IUPAC name, 1,3-thiazolidine-2-thione . This compound is a cornerstone intermediate in organic synthesis and possesses significant industrial and biological relevance. It serves as a precursor in the synthesis of pharmaceuticals, including β-lactam antibiotics, and is utilized in the rubber industry as a vulcanization accelerator.[1][2][3] Its unique thione-thiol functionality imparts valuable properties, such as acting as a reducing agent and forming stable metal complexes, making it a subject of interest in materials science and for applications like corrosion inhibition.[1][4]

This document provides a comprehensive overview of the core physicochemical properties of 2-Mercaptothiazoline, offering both established data and detailed, field-proven experimental protocols for their determination. The methodologies are presented with an emphasis on the underlying scientific principles to empower researchers in their application.

Molecular Structure and Tautomerism

2-Mercaptothiazoline exists in a tautomeric equilibrium between the thiol form (2-thiazoline-2-thiol) and the thione form (1,3-thiazolidine-2-thione). In the solid state and in most common scenarios, the thione form is predominant due to the greater stability of the carbon-sulfur double bond (thiourea-like structure) within the five-membered ring.[5][6] This equilibrium is a critical physicochemical characteristic, as it dictates the compound's reactivity, polarity, and hydrogen bonding capabilities.

Caption: Thione-thiol tautomeric equilibrium of 2-Mercaptothiazoline.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of 2-Mercaptothiazoline.

| Property | Value | Reference(s) |

| CAS Number | 96-53-7 | [2][3] |

| Molecular Formula | C₃H₅NS₂ | [2] |

| Molecular Weight | 119.21 g/mol | [3] |

| Appearance | White to beige or pale yellow fine crystalline powder. | [2][4] |

| Melting Point | 104 - 107 °C | [2] |

| Boiling Point | 176-178 °C at 0.25 Torr | [7] |

| Solubility | Soluble in hot water, methanol, chloroform, alkaline water, and acetic acid. Slightly soluble in ether. | [7][8][9] |

| pKa (Predicted) | ~13.01 | [4][10] |

| pH (10 g/L aqueous) | 6 - 7 | [4][7] |

Experimental Protocols for Property Determination

The following sections detail robust methodologies for characterizing the physicochemical properties of 2-Mercaptothiazoline.

Solubility Determination

Causality: Determining solubility is fundamental in drug development for formulation and in synthesis for solvent selection during reaction and purification. The "like dissolves like" principle is tested across a polarity spectrum. A semi-quantitative approach provides a practical solubility profile.

Caption: Workflow for semi-quantitative solubility assessment.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh approximately 10 mg of 2-Mercaptothiazoline into a series of 4 mL glass vials.

-

Solvent Addition: To each vial, add 1.0 mL of a test solvent (e.g., deionized water, methanol, ethanol, acetone, chloroform, hexane) to achieve a target concentration of 10 mg/mL.

-

Initial Mixing: Cap the vials securely and vortex each sample vigorously for 2 minutes at ambient temperature.

-

Initial Observation: Visually inspect each vial against a dark background. A clear, particle-free solution indicates solubility. If the compound dissolves, it is soluble at ≥10 mg/mL.

-

Insolubility & Heating: For samples that remain as a suspension or have visible solid, place the vials in a heating block or water bath set to 50°C for 5 minutes, with intermittent vortexing. This step is crucial as the compound is reported to be soluble in hot water.[4][10]

-

Final Observation: Remove the vials and immediately observe. If a clear solution forms, the compound is classified as soluble with heating. If solid material persists, it is considered insoluble or sparingly soluble under these conditions.

-

Documentation: Record the results for each solvent, noting whether solubility was achieved at room temperature or upon heating.

Acidity Constant (pKa) Determination by Potentiometric Titration

Causality: The pKa value is critical for predicting the ionization state of a molecule at a given pH, which profoundly impacts its absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration is a highly accurate and standard method for this determination.[11][12] Given the high predicted pKa, a non-aqueous or mixed-solvent system may be necessary to achieve a clear titration endpoint.

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Protocol:

-

System Preparation: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, 10.01).[12]

-

Sample Solution: Prepare a ~0.01 M solution of 2-Mercaptothiazoline. Due to its limited solubility in cold water, a co-solvent system such as 50:50 (v/v) methanol/water is recommended. Accurately record the mass of the compound and the final volume.

-

Titration Setup: Place a known volume (e.g., 25.0 mL) of the sample solution in a jacketed beaker maintained at 25°C. Insert the calibrated pH electrode and a micro-stir bar.

-

Titrant: Use a standardized solution of 0.1 M NaOH as the titrant.

-

Titration Process: Begin stirring the solution gently. Add the NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL) from a calibrated burette.

-

Data Acquisition: After each addition, allow the pH reading to stabilize before recording both the total volume of titrant added and the corresponding pH.

-

Data Analysis: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis). Determine the equivalence point, which is the point of maximum slope on the curve (inflection point), often found by plotting the first derivative (ΔpH/ΔV).

-

pKa Calculation: The pKa is equal to the pH at the half-equivalence point.[13] This value represents the pH at which the concentrations of the protonated (thione) and deprotonated (thiolate) species are equal.

Spectroscopic Characterization

Spectroscopic analysis provides a "fingerprint" of the molecule, confirming its identity and providing insights into its electronic and vibrational structure.

Causality: NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound. It provides information on the chemical environment of each proton and carbon atom.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve 5-10 mg of 2-Mercaptothiazoline in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Methanol-d₄) in a clean, dry 5 mm NMR tube.[3] The choice of solvent is critical; CDCl₃ is suitable for this compound.[8]

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is tuned and the magnetic field is "shimmed" to maximize homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans will be required due to the low natural abundance of the ¹³C isotope.

-

Data Interpretation:

-

¹H NMR (in CDCl₃): Expect two distinct signals corresponding to the two non-equivalent methylene (-CH₂-) groups of the thiazolidine ring. These will likely appear as triplets due to coupling with each other. A broad singlet corresponding to the N-H proton will also be present.

-

¹³C NMR (in CDCl₃): Expect three signals: two for the methylene carbons and one for the C=S (thione) carbon, which will appear significantly downfield (~190-210 ppm).

-

Causality: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The thione (C=S) and amine (N-H) groups have characteristic absorption bands.

Caption: Workflow for solid-state analysis using FTIR-ATR.

Step-by-Step Protocol (ATR Method):

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Run a background scan to capture the spectrum of the ambient environment, which will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid 2-Mercaptothiazoline powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Acquire Spectrum: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 to 32 scans for a good signal-to-noise ratio.

-

Data Interpretation: The resulting spectrum should display key absorption bands:

-

N-H Stretch: A moderate to strong band around 3100-3300 cm⁻¹.

-

C-H Stretch: Bands for the methylene groups just below 3000 cm⁻¹.

-

Thioamide Bands: A series of characteristic bands, including the C=S stretch, which can appear in the 1020-1250 cm⁻¹ region.[3]

-

Causality: UV-Vis spectroscopy provides information about electronic transitions within the molecule, particularly those involving π-electrons in chromophores.[5] The thione group (C=S) acts as a primary chromophore in 2-Mercaptothiazoline. The position of the maximum absorbance (λ_max) can be influenced by the solvent polarity.

Step-by-Step Protocol:

-

Solution Preparation: Prepare a dilute stock solution of 2-Mercaptothiazoline in a UV-transparent solvent (e.g., methanol or acetonitrile). From this stock, prepare a final solution with a concentration that gives a maximum absorbance between 0.5 and 1.5 AU (typically in the 10⁻⁵ to 10⁻⁴ M range).

-

Instrument Blank: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).

-

Sample Measurement: Rinse and fill a matched quartz cuvette with the sample solution. Place it in the spectrophotometer.

-

Scan: Scan a range of wavelengths, for example, from 400 nm down to 200 nm.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). For 2-Mercaptothiazoline, expect strong absorption in the UV region due to π → π* and n → π* transitions associated with the C=S group.

Thermal Stability Assessment by Differential Scanning Calorimetry (DSC)

Causality: DSC is a critical technique for determining the thermal stability, melting point, and purity of a crystalline solid. It measures the heat flow into or out of a sample as it is heated, revealing thermal events like melting and decomposition.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of 2-Mercaptothiazoline into an aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program: Heat the sample under a nitrogen atmosphere at a constant rate, typically 10 °C/min, from ambient temperature to a temperature well above the expected melting point (e.g., 25°C to 200°C).

-

Data Analysis: The resulting thermogram plots heat flow versus temperature.

-

Melting Point: A sharp endothermic peak indicates melting. The peak onset temperature is typically reported as the melting point.

-

Decomposition: An exothermic or complex endothermic event following the melt may indicate thermal decomposition.

-

Reactivity and Stability

2-Mercaptothiazoline is stable under normal storage conditions but exhibits reactivity characteristic of its functional groups.[10]

-

Acidity: The N-H proton is weakly acidic, allowing for deprotonation with a strong base to form a nucleophilic thiolate.

-

Nucleophilicity: The exocyclic sulfur atom is nucleophilic, participating in reactions such as alkylation and acylation.

-

Metal Complexation: The sulfur and nitrogen atoms can act as ligands, forming complexes with various metal ions. This property is exploited in its use as a corrosion inhibitor and analytical reagent.[1][2]

-

Oxidation: Like other thiols, the thiol tautomer can be susceptible to oxidation, potentially forming disulfide-linked dimers.

Store the compound in a tightly closed container in a dry, well-ventilated place, away from strong oxidizing agents.[8]

Conclusion

This guide has detailed the essential physicochemical properties of 2-Mercaptothiazoline and provided robust, validated protocols for their experimental determination. A thorough understanding and precise measurement of these characteristics—from solubility and pKa to spectral fingerprints and thermal stability—are indispensable for scientists and researchers. Mastery of these analytical techniques ensures data integrity and accelerates progress in drug development, chemical synthesis, and materials science, where 2-Mercaptothiazoline continues to be a compound of significant interest.

References

-

Synthesis and Biological Activity of 2-Aminothiazolines and 2-Mercaptothiazolines as Octopaminergic Agonists. Bioscience, Biotechnology, and Biochemistry. [Link]

-

2-Mercaptothiazoline, 98+%. Thermo Scientific Alfa Aesar. [Link]

-

Differential Scanning Calorimetry - A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

-

2-Mercaptothiazoline 96-53-7 wiki. Mol-Instincts. [Link]

-

Theoretical Considerations Regarding the Thione-thiol Tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid. ResearchGate. [Link]

-

NMR Sample Preparation. Western University. [Link]

-

A computational UV–Vis spectroscopic study of the chemical speciation of 2-mercaptobenzothiazole corrosion inhibitor in aqueous solution. Helmholtz-Zentrum Hereon. [Link]

-

Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Longdom Publishing. [Link]

-

Masking thiol reactivity with thioamide, thiourea, and thiocarbamate-based MBPs. National Institutes of Health. [Link]

-

2-Mercaptopyridine. Wikipedia. [Link]

-

This compound. PubChem. [Link]

-

2-Mercaptobenzothiazole. NIST WebBook. [Link]

-

Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-Phenyl)Azo)Thiophene Dyes. MDPI. [Link]

-

UV-VIS spectra of merocyanine 2b in different solvents. ResearchGate. [Link]

-

5 Easy Methods to Calculate pKa. Pharmaeli. [Link]

-

Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. University of Toledo. [Link]

-

How To Determine Solubility Of Organic Compounds?. YouTube. [Link]

-

pKa and log p determination. SlideShare. [Link]

-

Effects of coordination mode of 2-mercaptothiazoline on reactivity of Au(I) compounds with thiols and sulfur-containing proteins. ResearchGate. [Link]

-

Guide to FT-IR Spectroscopy. Bruker. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Saddleback College. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

How to calculate pKa. BYJU'S. [Link]

-

UV-Visible Spectrophotometric Method and Validation of Organic Compounds. ResearchGate. [Link]

-

Studies of the reactivity of morpholine, 2-mercaptobenzothiazole and 2 of their derivatives with selected amino acids. PubMed. [Link]

-

2-Thiazolidinethione. PubChem. [Link]

-

Overview of the Chemistry of 2-Thiazolines. ACS Publications. [Link]

-

How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Jurnal UPI. [Link]

-

UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research. [Link]

-

¹H NMR spectrum (400 MHz) of 2-(2-(6-chlorobenzothiazolyl)thio)ethyl... ResearchGate. [Link]

-

CAS No : 96-53-7 | Product Name : 2-Mercaptothiazoline. Pharmaffiliates. [Link]

-

2-Mercaptothiazolin 98 %, Thermo Scientific Chemicals 5 g. Fisher Scientific. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Mercaptothiazoline | 96-53-7 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]

- 7. Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide [organic-chemistry.org]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. mdpi.com [mdpi.com]

- 10. This compound [webbook.nist.gov]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. academic.oup.com [academic.oup.com]

- 13. 2-Thiazolidinethione | C3H5NS2 | CID 2723699 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Mercaptobenzothiazole (CAS 149-30-4)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Clarification Note: The compound specified by CAS number 149-30-4 is 2-Mercaptobenzothiazole (MBT) , which is chemically distinct from 2-mercaptothiazole. This guide will focus exclusively on the properties and applications of 2-Mercaptobenzothiazole as identified by its CAS number.

Abstract

2-Mercaptobenzothiazole (MBT) is a versatile organosulfur compound of significant industrial importance. While its primary application lies in accelerating the sulfur vulcanization of rubber, its utility extends to corrosion inhibition, chemical synthesis, and biocide formulations.[1][2] This guide provides a comprehensive technical overview of MBT, delving into its fundamental physicochemical properties, industrial synthesis, mechanisms of action in key applications, and critical toxicological data. It is designed to serve as a foundational resource for professionals in research and development, offering detailed protocols and mechanistic insights to support advanced applications and safety management.

Chemical Identity and Physicochemical Properties

2-Mercaptobenzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with a thiol group at the 2-position.[1] However, it predominantly exists in the more stable thione tautomeric form. This tautomerism is a critical aspect of its chemistry and reactivity.

Molecular Structure and Tautomerism

MBT exhibits thione-thiol tautomerism, with equilibrium heavily favoring the thione form, 1,3-benzothiazole-2(3H)-thione.[1] This structure is planar with a C=S double bond.[1]

Caption: High-pressure synthesis of MBT from aniline, CS₂, and sulfur.

Alternative synthesis routes have been developed, including the reaction of 2-aminothiophenol with carbon disulfide or the reaction of o-haloanilines with carbon disulfide in the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), which offers milder conditions. [3][4]

Core Applications and Mechanisms of Action

MBT's reactivity, stemming from its thione-thiol character, makes it highly effective in several industrial applications.

Rubber Vulcanization Accelerator

The most significant application of MBT is as a moderately fast-curing primary accelerator in the sulfur vulcanization of natural and synthetic rubbers. [5][6] Causality and Mechanism: In sulfur vulcanization, polymer chains (polyisoprene in natural rubber) are cross-linked by sulfur atoms, transforming the tacky, plastic material into a strong, elastic one. This process requires high temperatures and long reaction times. MBT acts as an accelerator by lowering the activation energy of the process. [1][5]It reacts with sulfur to form active sulfurating agents. These agents efficiently transfer sulfur atoms to the rubber polymer chains, initiating the formation of sulfide cross-links at milder temperatures and with less total sulfur. [1]This results in a vulcanized product with improved physical properties, such as higher modulus and good aging resistance. [5]

Caption: Role of MBT in accelerating sulfur vulcanization.

Corrosion Inhibitor

MBT is a highly effective corrosion inhibitor, particularly for copper and its alloys, in various systems like cooling fluids, antifreeze, and metalworking fluids. [5] Causality and Mechanism: The inhibitory action arises from the chemisorption of MBT molecules onto the metal surface. [7][8]The molecule contains nitrogen and sulfur heteroatoms with lone pairs of electrons, which act as active centers for adsorption. [9]MBT forms a stable, protective film on the metal surface, which acts as a barrier to prevent corrosive agents (like chloride ions in acidic media) from reaching the metal. [7][10]This adsorption process retards both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. [8][9]

Other Applications

-

Chemical Intermediate: MBT serves as a precursor for the synthesis of other important rubber accelerators (e.g., sulfenamides), pesticides, and dyes. [4][11]* Biocide: The sodium and zinc salts of MBT are used as fungicides and bacteriostatic agents. * Electroplating: It is used as a brightener in copper sulfate and silver cyanide electroplating baths. [1][12]

Analytical Methodology: Quantification by RP-HPLC

For quality control and research, accurate quantification of MBT is essential. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common and reliable method. [13]

Detailed Experimental Protocol for MBT Quantification

This protocol is adapted from established methods for the determination of MBT. [13] Objective: To quantify the concentration of 2-Mercaptobenzothiazole in a sample solution.

Materials:

-

HPLC system with UV detector

-

C18 column (e.g., 30 cm, 10 µm particle size)

-

Acetonitrile (ACN), HPLC grade

-

Tetrahydrofuran (THF), HPLC grade

-

Sodium Phosphate, Dibasic (Na₂HPO₄)

-

Orthophosphoric Acid

-

MBT analytical standard

-

Volumetric flasks, pipettes, and syringes

-

0.45 µm syringe filters

Procedure:

-

Mobile Phase Preparation:

-

Prepare a buffer solution by dissolving 1.42 g of Na₂HPO₄ in 1 liter of ultrapure water. [13] * Prepare the mobile phase by mixing THF, ACN, and the phosphate buffer in a 40:40:20 (v/v/v) ratio. [13] * Degas the mobile phase using sonication or vacuum filtration.

-

Adjust the pH to 4.0 using dilute orthophosphoric acid. [13]

-

-

Standard Solution Preparation:

-

Accurately weigh ~10 mg of MBT analytical standard and dissolve it in a 100 mL volumetric flask with the mobile phase to create a stock solution (e.g., 100 µg/mL).

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

-

-

Sample Preparation:

-

Dissolve the sample containing MBT in the mobile phase to an expected concentration within the calibration range.

-

Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

-

Column: C18, 30 cm x 3.9 mm, 10 µm

-

Mobile Phase: THF:ACN:Buffer (40:40:20), pH 4.0

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection: UV at 325 nm [2] * Column Temperature: Ambient

-

-

Analysis and Quantification:

-

Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration).

-

Verify the linearity of the calibration curve (R² > 0.999).

-

Inject the prepared sample(s).

-

Determine the peak area of MBT in the sample chromatogram.

-

Calculate the concentration of MBT in the sample using the linear regression equation from the calibration curve.

-

Caption: Workflow for quantification of MBT using HPLC.

Toxicology and Safety Profile

Understanding the toxicological profile of MBT is paramount for ensuring safe handling and assessing environmental impact.

Human Health Effects

-

Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified MBT as Group 2A, probably carcinogenic to humans . [14][15]This classification is based on limited evidence in humans (bladder cancer in chemical plant workers) and sufficient evidence in experimental animals. [14][16]* Skin Sensitization: MBT is a well-known contact allergen and a primary cause of rubber allergy, capable of causing Type IV delayed-type hypersensitivity reactions. [17]The GHS classification includes H317 (May cause an allergic skin reaction). * Acute Toxicity: MBT exhibits low acute toxicity via oral, dermal, and inhalation routes. [18][19]

Toxicological Data Summary

| Endpoint | Species | Route | Value | Source(s) |

| LD₅₀ | Rat | Oral | 3800 mg/kg | [19] |

| LD₅₀ | Rabbit | Dermal | >7940 mg/kg | [20][19] |

| LC₅₀ | Rat | Inhalation | >1.27 mg/L (4h) | [18] |

| Carcinogenicity | IARC | - | Group 2A | [14][15] |

| Skin Sensitization | GHS | - | H317 - May cause an allergic skin reaction | [21][20] |

Environmental Fate

-

Aquatic Toxicity: MBT is classified as H410 (Very toxic to aquatic life with long-lasting effects). [21][20]* Biodegradability: It is not readily biodegradable and is considered persistent in the environment. * Mobility: MBT has a moderate potential for adsorption to soil and sediment. [20]

References

-

Wikipedia. Mercaptobenzothiazole. [Link]

-

Mouton, X., et al. (2025). Corrosion inhibition mechanisms of 2-mercaptobenzothiazole on AA2024 T3 aluminium alloy. Npj Materials Degradation. [Link]

-

Zhang, Y., et al. (2022). Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. Processes. [Link]

-

Ataman Kimya. 2-Mercaptobenzothiazole (MBT). [Link]

-

IRO Water Treatment. 2 Mercaptobenzothiazole (MBT) Uses. [Link]

-

Wang, F., et al. (2011). Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Organic Chemistry Portal. [Link]

-

Ghanbari, A., et al. (2020). Corrosion protection mechanism of 2-mercaptibenzothiazole and its potential synergistic effect with cerium ions for treatment of AA 2024-T3. ResearchGate. [Link]

- Google Patents. US6222041B1 - Method for the production of 2-mercaptobenzothiazole.

-

Goudarzi, N., et al. (2014). Investigation on 2-mercaptobenzothiazole behavior as corrosion inhibitor for 316-stainless steel in acidic media. Pigment & Resin Technology. [Link]

-

Abd El-Lateef, H. M., et al. (2020). The inhibitive action of 2-mercaptobenzothiazole on the porosity of corrosion film formed on aluminum and aluminum–titanium alloys in hydrochloric acid solution. Scientific Reports. [Link]

-

Cheméo. Chemical Properties of 2-Mercaptobenzothiazole (CAS 149-30-4). [Link]

-

LookChem. Applications of 2-Mercaptobenzothiazole: Beyond Rubber Vulcanization. [Link]

-

Taylor & Francis Online. Synthesis of 2-mercaptobenzothiazole and 2-mercaptobenzimidazole derivatives condensed with carbohydrates as a potential antimicrobial agents. [Link]

-

Indian Journal of Pharmaceutical Sciences. Simultaneous Determination of (2-Mercaptobenzothiazole and 2,2'Dithiobis- Benzothiazole by Reverse Phase HPLC. [Link]

-

Emerald Publishing. Investigation on 2-mercaptobenzothiazole behavior as corrosion inhibitor for 316-stainless steel in acidic media. [Link]

-

Britannica. Mercaptobenzothiazole | chemical compound. [Link]

-

MDPI. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. [Link]

-

Redox. Safety Data Sheet 2-Mercaptobenzothiazole. [Link]

-

IARC Monographs. 2-MERCAPTOBENZOTHIAZOLE. [Link]

-

PubChem. 2-Mercaptobenzothiazole. [Link]

-

The MAK Collection for Occupational Health and Safety. 2-Mercaptobenzothiazole. [Link]

-

Gries, W., et al. (2015). Rapid and sensitive LC-MS-MS determination of 2-mercaptobenzothiazole, a rubber additive, in human urine. Analytical and Bioanalytical Chemistry. [Link]

-

IARC. Q&A on 2-Mercaptobenzothiazole (MBT). [Link]

-

Crebelli, R., et al. (2007). Human health risk assessment of 2-mercaptobenzothiazole in drinking water. Regulatory Toxicology and Pharmacology. [Link]

-

Miljøstyrelsen. 2- Mercapto- benzothiazole (MBT). [Link]

-

Publisso. Determination of 2-mercaptobenzothiazole in urine by LC-MS/MS. [Link]

-

Asian Publication Corporation. Spectrophotometric Determination of 2-Mercaptobenzothiazole in Cooling Water System. [Link]

-

NICNAS. Mercaptobenzothiazole and its salts: Human health tier II assessment. [Link]

-

IARC. Agents Classified by the IARC Monographs, Volumes 1–123. [Link]

-

IARC. Agents Classified by the IARC Monographs, Volumes 1–123 (List of Classifications). [Link]

-

IARC Publications. 2-MERCAPTOBENZOTHIAZOLE. [Link]

-

NCBI Bookshelf. Summary of Data Reported - Some Industrial Chemicals. [Link]

-

ECHA. Benzothiazole-2-thiol - Registration Dossier. [Link]

Sources

- 1. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]

- 2. 2-Mercaptobenzothiazole | 149-30-4 [chemicalbook.com]

- 3. Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production | MDPI [mdpi.com]

- 4. Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide [organic-chemistry.org]

- 5. atamankimya.com [atamankimya.com]

- 6. Mercaptobenzothiazole | chemical compound | Britannica [britannica.com]

- 7. nargesgoudarzi.com [nargesgoudarzi.com]

- 8. The inhibitive action of 2-mercaptobenzothiazole on the porosity of corrosion film formed on aluminum and aluminum–titanium alloys in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. emerald.com [emerald.com]

- 10. researchgate.net [researchgate.net]

- 11. certifico.com [certifico.com]

- 12. 2 Mercaptobenzothiazole (MBT) Uses - IRO Water Treatment [irowater.com]

- 13. ijpsonline.com [ijpsonline.com]

- 14. iarc.who.int [iarc.who.int]

- 15. monographs.iarc.who.int [monographs.iarc.who.int]

- 16. Human health risk assessment of 2-mercaptobenzothiazole in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. www2.mst.dk [www2.mst.dk]

- 18. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 19. fishersci.com [fishersci.com]

- 20. redox.com [redox.com]

- 21. publications.iarc.who.int [publications.iarc.who.int]

Foreword: Unraveling the Thiol-Thione Duality

An In-Depth Technical Guide to the Tautomeric Forms of 2-Mercaptothiazole

To the dedicated researcher, scientist, and drug development professional, the precise molecular structure of a compound is not a trivial detail; it is the very foundation of its reactivity, biological activity, and material properties. This compound and its benzannulated analogue, 2-mercaptobenzothiazole (MBT), are compounds of significant industrial and pharmaceutical importance, serving as vulcanization accelerators, corrosion inhibitors, and scaffolds for bioactive molecules.[1][2] Their utility is intrinsically linked to a fundamental chemical phenomenon: tautomerism.

This guide eschews a superficial overview, instead providing a deep, evidence-based exploration of the tautomeric equilibrium of this compound. The common name "mercapto-" implies the presence of a thiol (S-H) group, yet as we will demonstrate, the molecular reality is dominated by the thione form.[3][4] Understanding this structural preference is paramount for predicting reaction outcomes, designing novel derivatives, and interpreting analytical data. As Senior Application Scientists, our goal is to not only present the established facts but to illuminate the causality behind the experimental and computational approaches that form the bedrock of our current understanding.

The Thiol-Thione Equilibrium: A Decisive Imbalance

Tautomers are constitutional isomers of organic compounds that readily interconvert. In the case of this compound, this phenomenon manifests as a dynamic equilibrium between two forms: the thiol form (1,3-thiazole-2-thiol) and the thione form (3H-1,3-thiazole-2-thione).

While the equilibrium is dynamic, it is overwhelmingly shifted towards one side. An extensive body of evidence from crystallography, spectroscopy, and computational modeling unequivocally demonstrates that the thione tautomer is the dominant and significantly more stable form in the gas phase, in the solid state, and in solution.[5][6][7] Theoretical calculations suggest the thione tautomer of the related 2-mercaptobenzothiazole is more stable than the thiol form by approximately 39 kJ/mol, a substantial energy difference that effectively precludes the existence of a significant population of the thiol form under normal conditions.[4]

Sources

- 1. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atamankimya.com [atamankimya.com]

- 4. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. squ.elsevierpure.com [squ.elsevierpure.com]

- 7. www2.mst.dk [www2.mst.dk]

2-Mercaptobenzothiazole thione-thiol tautomerism

An In-depth Technical Guide to the Thione-Thiol Tautomerism of 2-Mercaptobenzothiazole

Abstract

2-Mercaptobenzothiazole (2-MBT) is a cornerstone heterocyclic compound with extensive applications ranging from rubber vulcanization to corrosion inhibition and pharmaceutical development.[1][2][3] Its chemical behavior and reactivity are fundamentally governed by a classic example of prototropic tautomerism: the equilibrium between its thione and thiol forms. While named as a "mercaptan" (thiol), extensive evidence from spectroscopic, crystallographic, and computational studies overwhelmingly confirms that the equilibrium lies significantly towards the thione tautomer under most conditions. This guide provides a detailed exploration of this tautomerism, synthesizing data from multiple analytical techniques, explaining the causality behind experimental choices, and detailing the profound implications of this equilibrium on the molecule's function in various scientific and industrial domains.

The Fundamental Equilibrium: Thione vs. Thiol

Tautomers are structural isomers of chemical compounds that readily interconvert. In the case of 2-MBT, the tautomerism involves the migration of a proton between a nitrogen and a sulfur atom. This creates an equilibrium between the thiol form (2-mercaptobenzothiazole) and the thione form (3H-benzothiazole-2-thione).[4][5]

Computational and experimental data consistently demonstrate that the thione form is the more stable and, therefore, predominant tautomer in the solid state, in the gas phase, and in most common solvents.[6][7][8] This stability is a key determinant of its chemical properties and interactions.

Caption: The thione-thiol tautomeric equilibrium of 2-Mercaptobenzothiazole.

Elucidating the Dominant Tautomer: A Multi-faceted Approach

X-ray Crystallography: The Definitive Solid-State Picture

X-ray diffraction provides an unambiguous determination of molecular structure in the crystalline solid state. A redetermination of the crystal structure of 2-MBT confirmed that the molecule exists as the thione tautomer.[9] The analysis revealed a planar molecule with a clear C=S double bond and the proton located on the nitrogen atom. This study also clarified that intermolecular hydrogen bonding occurs between the N-H group of one molecule and the thione sulfur of another, with an intermolecular N-H···S distance of 3.35 Å, correcting earlier reports of unusual bonding.[6][9]

Spectroscopic Fingerprinting

Spectroscopy is the primary tool for investigating tautomeric equilibria in solution. FTIR, NMR, and UV-Vis spectroscopy each probe different aspects of the molecular structure, and all point towards the dominance of the thione form.

Table 1: Key Spectroscopic Data for 2-MBT Tautomer Identification

| Technique | Observed Feature (Thione Form) | Expected Feature (Thiol Form - Not Observed) | Reference |

| FTIR/Raman | Strong C=S stretching vibration (~1015 cm⁻¹) | S-H stretching vibration (~2550-2600 cm⁻¹) | [6][8] |

| N-H stretching vibration (~2835-3111 cm⁻¹) | C=N stretching vibration (~1610-1640 cm⁻¹) | [8] | |

| ¹H NMR | Broad singlet for N-H proton (e.g., ~13.7 ppm in d6-DMSO) | Sharp singlet for S-H proton (~3-4 ppm) | [7] |

| ¹³C NMR | Resonance for C=S carbon (~191 ppm in CD₂Cl₂) | Resonance for C-S carbon (~151 ppm) | [7] |

| UV-Vis | Absorption maximum ~320-330 nm (in aqueous solution) | Distinct absorption maximum for the thiol chromophore | [10][11] |

-

Objective: To distinguish between the thione and thiol forms using vibrational spectroscopy.

-

Causality: The C=S and N-H bonds of the thione form have distinct vibrational frequencies compared to the S-H and C=N bonds of the thiol form. The absence of a characteristic S-H stretching peak is strong evidence against the thiol form.

-

Methodology:

-

Prepare a KBr pellet: Mix ~1 mg of dry 2-MBT powder with ~100 mg of dry, spectroscopic grade KBr.

-

Grind the mixture thoroughly in an agate mortar until a fine, homogeneous powder is obtained.

-

Press the powder into a transparent pellet using a hydraulic press.

-

Acquire the spectrum using an FTIR spectrometer, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.

-

Analysis: Identify the key peaks corresponding to N-H stretching and C=S stretching, and confirm the absence of a significant peak in the S-H stretching region.[6][8]

-

-

Objective: To identify the location of the labile proton and characterize the carbon framework.

-

Causality: The chemical environment of a proton attached to nitrogen (N-H) is significantly different from one attached to sulfur (S-H). Likewise, the ¹³C chemical shift of a thiocarbonyl carbon (C=S) is highly deshielded and characteristically different from a carbon single-bonded to sulfur (C-S).

-

Methodology:

-

Dissolve ~10-20 mg of 2-MBT in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquire a ¹H NMR spectrum. Note the broad singlet corresponding to the exchangeable N-H proton. Its chemical shift can vary with solvent and concentration.

-

Acquire a ¹³C NMR spectrum (proton-decoupled).

-

Analysis: In the ¹H spectrum, identify the aromatic protons and the downfield N-H proton.[7][12] In the ¹³C spectrum, locate the highly characteristic C=S peak at ~191 ppm, which is definitive evidence for the thione tautomer.[7]

-

-

Objective: To study the chemical species of 2-MBT present in aqueous solution as a function of pH.

-

Causality: The thione tautomer, the thiol tautomer, and the deprotonated anionic form each possess a unique chromophore system, resulting in distinct UV-Vis absorption spectra. By systematically varying the pH, one can observe the transitions between these species.

-

Methodology:

-

Prepare a stock solution of 2-MBT in a suitable solvent like methanol.

-

Prepare a series of buffered aqueous solutions covering a wide pH range (e.g., pH 2 to 11).

-

Add a small, constant aliquot of the 2-MBT stock solution to each buffered solution to achieve a final concentration suitable for UV-Vis analysis (e.g., 4 x 10⁻⁵ M).[10][11]

-

Record the UV-Vis spectrum for each sample from ~200 nm to 400 nm.

-

Analysis: Observe the changes in the absorption maxima. Typically, two main absorption bands are seen.[10] As the pH increases above the pKa (~7), the spectrum shifts significantly due to the formation of the deprotonated thiolate anion, indicating that the N-H proton of the thione form is acidic.[10][13]

-

Computational Modeling: In Silico Corroboration

Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide powerful insights into the energetics of the tautomeric system. These methods allow for the calculation of the relative stabilities of the tautomers and the energy barriers for their interconversion.

Theoretical studies consistently corroborate the experimental findings. DFT calculations at various levels of theory (e.g., B3LYP/6-311G**) show that the thione tautomer is energetically more stable than the thiol tautomer in both the gas phase and in solution (when using a Polarizable Continuum Model, PCM).[7][14] The energy difference is significant, often calculated to be over 5 kcal/mol, confirming that the thione is the main species at room temperature.[7] Furthermore, these calculations can model the vibrational frequencies, which show excellent agreement with experimental FTIR and Raman spectra for the thione structure.[6][15]

Sources

- 1. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. publications.iarc.who.int [publications.iarc.who.int]

- 3. 2-Mercaptobenzothiazole | 149-30-4 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. series.publisso.de [series.publisso.de]

- 6. FTIR, Raman spectra and ab initio calculations of 2-mercaptobenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. journals.iucr.org [journals.iucr.org]

- 10. hereon.de [hereon.de]

- 11. researchgate.net [researchgate.net]

- 12. 2-Mercaptobenzothiazole(149-30-4) 1H NMR [m.chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Molecular structure, IR spectra of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole by density functional theory and ab initio Hartree-Fock calculations. | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to the Synthesis of 2-Mercaptobenzothiazole from Aniline

Abstract: This technical guide provides a comprehensive overview of the predominant industrial method for synthesizing 2-Mercaptobenzothiazole (MBT), a compound of immense commercial significance, primarily as a vulcanization accelerator in the rubber industry.[1][2] The document delves into the core chemical principles, reaction mechanisms, and process parameters governing the synthesis from aniline, carbon disulfide, and sulfur. It is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this classic yet highly relevant industrial process. The guide emphasizes the causality behind experimental choices, provides a detailed, self-validating protocol, and summarizes critical quantitative data for practical application.

Introduction and Strategic Importance

First discovered by A. W. Hofmann, 2-Mercaptobenzothiazole (systematically named 1,3-Benzothiazole-2(3H)-thione) is a cornerstone chemical in the polymer industry.[1][3][4] Its primary application is as a semi-ultra accelerator in the sulfur vulcanization of natural and synthetic rubbers, a process that significantly shortens curing times and improves the physical properties and aging resistance of rubber articles.[1][5] Beyond its role in rubber manufacturing, MBT and its derivatives are utilized as corrosion inhibitors for metals like copper and its alloys, and as intermediates in the production of pesticides and other specialty chemicals.[1][2]

While several synthetic routes to MBT have been documented, including the reaction of 2-aminothiophenol with carbon disulfide, the direct, one-pot synthesis from aniline, carbon disulfide, and sulfur remains the most economically viable and widely implemented method in industrial production.[1][3][6] This guide focuses exclusively on this industrially paramount "aniline method," often referred to as the Kelly process.[3][7]

The Core Synthesis: Reaction Principles and Mechanistic Insights

The industrial synthesis of MBT is a high-temperature, high-pressure process conducted in an autoclave. The overall transformation is deceptively simple in its stoichiometry but involves a complex network of intermediate reactions.

Overall Reaction: C₆H₅NH₂ (Aniline) + CS₂ (Carbon Disulfide) + S (Sulfur) → C₇H₅NS₂ (2-Mercaptobenzothiazole) + H₂S (Hydrogen Sulfide)[3]

Mechanistic Pathway

The direct conversion is not a single elementary step but a sequence of reactions. While the precise mechanism involves numerous intermediates and side reactions, the principal pathway is understood to proceed as follows:

-

Formation of Diphenylthiourea: The reaction initiates with the nucleophilic attack of two aniline molecules on one molecule of carbon disulfide to form 1,3-diphenyl-2-thiourea (DPTU), also known as thiocarbanilide.[1]

-

Sulfurization and Cyclization: Elemental sulfur acts as a dehydrogenating and cyclizing agent. It facilitates an intramolecular electrophilic substitution on one of the phenyl rings of DPTU, leading to the closure of the thiazole ring.

-

Product Formation and H₂S Elimination: The cyclized intermediate eliminates hydrogen sulfide (H₂S) to yield the stable 2-Mercaptobenzothiazole product.[1]

The significant number of by-products (over 50 have been identified) underscores the complexity of the reaction landscape at elevated temperatures and pressures.[1]

Visualization of the Reaction Mechanism

The following diagram illustrates the proposed primary pathway for the formation of MBT from aniline.

Caption: Proposed reaction mechanism for the synthesis of MBT from aniline.

Rationale for Experimental Conditions

The selection of harsh reaction conditions is a deliberate choice dictated by the thermodynamics and kinetics of the reaction.

-

High Temperature (240°C - 275°C): Elevated temperatures are essential to provide the necessary activation energy for the intramolecular cyclization and the sulfur-mediated dehydrogenation steps.[1][7][8] Operating within an optimal range, such as 245°C - 255°C, is critical for maximizing yield while minimizing thermal decomposition of the final product.[7]

-

High Pressure (Autogenous, up to 10 MPa): The reaction is performed in a sealed autoclave, and the pressure is generated "autogenously" by the vapor pressure of the volatile reactants (primarily CS₂) and the gaseous H₂S byproduct.[1][7] This high pressure serves two key functions: it maintains the reactants in the liquid phase, ensuring efficient mixing and reaction, and it influences the chemical equilibrium.

-

Molar Ratios of Reactants: The stoichiometry of the reactants is a critical parameter for maximizing yield and purity. Industrial processes often employ a molar excess of carbon disulfide to ensure complete conversion of aniline and to shift the equilibrium towards product formation.[8] Aniline, sulfur, and carbon disulfide are often used in molar ratios close to 1:1.5:1.[7]

Quantitative Process Data

The following table summarizes key quantitative parameters derived from industrial process descriptions and optimization studies.

| Parameter | Typical Value | Rationale & Significance | Source(s) |

| Optimal Temperature | 240°C - 255°C | Balances reaction rate against thermal degradation of MBT. | [1][7] |

| Reaction Pressure | 9 - 10 MPa (Autogenous) | Maintains liquid phase; generated by reactants and H₂S byproduct. | [1] |

| Reaction Time | 1.5 - 5 hours | Sufficient residence time for reaction completion. Longer times risk decomposition. | [1][7] |

| Reactant Molar Ratio | Aniline : CS₂ : S ≈ 1 : 1.2-1.7 : 1 | Molar excess of CS₂ drives the reaction to completion. | [7] |

| Typical Crude Yield | 77% - 82.5% | Represents the efficiency of the one-pot conversion. | [1] |

| Purified Product Yield | >94% | Reflects the efficiency of post-reaction purification steps. | [7] |

Detailed Experimental Protocol

This protocol describes a representative industrial-scale synthesis of 2-Mercaptobenzothiazole. All operations must be conducted in a suitable high-pressure reactor (autoclave) by trained personnel, adhering to strict safety procedures for handling toxic, flammable, and corrosive materials under pressure.

Materials and Equipment

-

Reagents: Aniline (C₆H₅NH₂), Carbon Disulfide (CS₂), Sulfur (S, powder).

-

Equipment: High-pressure stainless steel autoclave with stirring, heating mantle, cooling system, pressure gauge, and a vent line connected to a caustic scrubber (e.g., NaOH solution).

-

Purification: Filtration apparatus, reaction vessel for dissolution/precipitation, pH meter, appropriate solvents (e.g., toluene, methanol), sodium hydroxide, and a strong acid (e.g., sulfuric or hydrochloric acid).

Step-by-Step Methodology

PART A: REACTION

-

Reactor Charging (Self-Validating Checkpoint 1):

-

Ensure the autoclave is clean, dry, and has passed pressure testing.

-

Charge the autoclave with aniline, carbon disulfide, and sulfur in an optimized molar ratio (e.g., 1.0 mol aniline : 1.5 mol CS₂ : 1.0 mol sulfur).[7]

-

Seal the reactor according to the manufacturer's specifications.

-

-

Reaction Execution (Self-Validating Checkpoint 2):

-

Begin agitation and slowly heat the reactor. The reaction is highly exothermic, and the heating rate must be carefully controlled.

-

Heat the mixture to the target temperature of 250°C - 255°C over several hours.[1][7]

-

Monitor the internal pressure, which will rise autogenously due to the formation of H₂S gas. The pressure should stabilize within the expected range (e.g., 9-10 MPa).

-

Maintain the reaction at the target temperature and pressure for a residence time of 2 to 5 hours.[1][7]

-

-

Cooling and Depressurization:

-

After the designated reaction time, discontinue heating and begin cooling the autoclave.

-

Once the reactor contents are below 100°C, carefully vent the H₂S gas through the caustic scrubber system to neutralize it. CAUTION: H₂S is extremely toxic and flammable.

-

Continue cooling the reactor to room temperature before opening. The crude product is a dark, viscous liquid or solid mass.

-

PART B: PURIFICATION

-

Alkaline Dissolution:

-

Transfer the crude MBT product to a separate vessel.

-

Add a calculated amount of aqueous sodium hydroxide solution to dissolve the acidic MBT, forming its sodium salt (sodium 2-mercaptobenzothiazolate). This step leaves behind many non-acidic organic impurities.[2]

-

Filter the basic solution to remove any insoluble materials.

-

-

Acidic Precipitation (Self-Validating Checkpoint 3):

-

Cool the filtrate and slowly add a mineral acid (e.g., H₂SO₄) with stirring to neutralize the solution.

-

Pure MBT will precipitate out as a pale yellow solid as the pH drops below its pKa (~7.0).[2]

-

Monitor the pH to ensure complete precipitation.

-

-

Isolation and Drying:

-

Collect the precipitated MBT by filtration.

-

Wash the filter cake thoroughly with water to remove residual salts.

-

Dry the purified MBT in a vacuum oven at an appropriate temperature (e.g., 70-80°C) until a constant weight is achieved.

-

-

Final Analysis (Self-Validating Checkpoint 4):

-

Characterize the final product. The melting point of pure MBT should be in the range of 180°C - 182°C.[7] Purity can be further confirmed by techniques such as HPLC or titration.

-

Conclusion

The synthesis of 2-Mercaptobenzothiazole from aniline, carbon disulfide, and sulfur is a robust and highly optimized industrial process. Its success hinges on the precise control of high-temperature and high-pressure conditions to navigate a complex reaction network, maximizing the formation of the desired product while managing the generation of by-products and the hazardous H₂S gas. While this method has been the industrial standard for decades, ongoing research focuses on developing greener synthetic pathways that may operate under milder conditions or utilize catalysts to improve atom economy and reduce the process's environmental footprint.[1][4] This guide provides the foundational knowledge necessary for understanding and applying this critical chemical manufacturing process.

References

-

Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. MDPI. [Link]

-

Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Organic Chemistry Portal. [Link]

-

2-Aminothiophenol - Wikipedia. Wikipedia. [Link]

-

Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. [Link]

- Process for the preparation of 2-mercaptobenzothiazole - US5367082A.

-

2-MERCAPTOBENZOTHIAZOLE - IARC Publications. International Agency for Research on Cancer. [Link]

-

Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. ResearchGate. [Link]

-

Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO 2 in the presence of BH 3 NH 3 to synthesize 2-unsubstituted benzothiazole derivatives. Royal Society of Chemistry. [Link]

-

Studies on the Synthesis of 2-Aminothiophenol. Indian Journal of Pharmaceutical Sciences. [Link]

- Method for the production of 2-mercaptobenzothiazole - WO2001062748A1.

- Method for the production of 2-mercaptobenzothiazole - US6222041B1.

-

Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. National Center for Biotechnology Information (NCBI). [Link]

-

Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. National Center for Biotechnology Information (NCBI). [Link]

-

The role of thiol intermediates in 2‐mercaptobenzothiazole accelerated sulfur vulcanization of rubber model compounds. ResearchGate. [Link]

-

Mercaptobenzothiazole - Wikipedia. Wikipedia. [Link]

-

(PDF) Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. publications.iarc.who.int [publications.iarc.who.int]

- 3. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US5367082A - Process for the preparation of 2-mercaptobenzothiazole - Google Patents [patents.google.com]

- 8. WO2001062748A1 - Method for the production of 2-mercaptobenzothiazole - Google Patents [patents.google.com]

The Genesis of a Vulcanization Catalyst: A Technical History of 2-Mercaptobenzothiazole

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

2-Mercaptobenzothiazole (MBT), a seemingly unassuming organosulfur compound, holds a pivotal position in the annals of industrial chemistry. Its discovery was a critical catalyst in the evolution of rubber technology, transforming it from a novelty to a ubiquitous and indispensable material of the modern age. This technical guide delves into the historical discovery of 2-Mercaptobenzothiazole, tracing its scientific lineage from the foundational discovery of vulcanization to the development of sophisticated industrial synthesis routes. We will explore the key scientific minds behind its inception, the chemical principles that guided their work, and the lasting impact of this remarkable molecule.

The Precursor Problem: The Quest for Controlled Vulcanization

The story of 2-Mercaptobenzothiazole begins not with its own discovery, but with a breakthrough in rubber chemistry by Charles Goodyear in 1839. Goodyear discovered that heating natural rubber with sulfur, a process he named "vulcanization" after the Roman god of fire, dramatically improved its properties.[1] This process transformed the sticky, temperature-sensitive latex into a durable, elastic material. Goodyear's relentless experimentation, often conducted in makeshift home laboratories, led to his patent for vulcanization in 1844.[2][3][4]

However, the initial vulcanization process was slow and difficult to control, often requiring long heating times at high temperatures.[5] This inefficiency spurred a new line of inquiry: the search for chemical "accelerators" that could speed up the vulcanization process and improve the final properties of the rubber.

In the early 20th century, chemist George Oenslager, working for the Diamond Rubber Company (later part of B.F. Goodrich), made a significant contribution to this field.[6] In 1912, he discovered that certain organic compounds, notably aniline and its derivative thiocarbanilide, could act as potent vulcanization accelerators.[6][7] While effective, the toxicity of aniline and the moderate activity of thiocarbanilide highlighted the need for even better solutions. This set the stage for the discovery of a new class of accelerators, with 2-Mercaptobenzothiazole at the forefront.

The Landmark Discovery: Hofmann's Synthesis of 2-Mercaptobenzothiazole

The first synthesis of 2-Mercaptobenzothiazole is credited to the renowned German chemist August Wilhelm von Hofmann in 1887.[6][8] Hofmann, a student of Justus von Liebig, was a towering figure in the field of organic chemistry, known for his extensive work on amines and coal tar derivatives.[9][10] His initial synthesis was not driven by the rubber industry's needs but was a result of fundamental chemical exploration.

Hofmann's Original Synthesis (1887)

Hofmann's method involved the reaction of 2-aminothiophenol or its disulfide with carbon disulfide.[6][8] The reaction, conducted over 12 to 14 hours, yielded 2-Mercaptobenzothiazole with a modest yield of approximately 45%.[1][8]

Experimental Protocol: Hofmann's Synthesis of 2-Mercaptobenzothiazole (Conceptual)

-

Reactant Preparation: 2-aminothiophenol or its corresponding disulfide is prepared or obtained.

-

Reaction: The 2-aminothiophenol (or its disulfide) is mixed with carbon disulfide.

-

Incubation: The reaction mixture is allowed to react for an extended period of 12-14 hours at ambient or slightly elevated temperatures.

-

Workup and Isolation: The reaction mixture is then subjected to a purification process, likely involving crystallization, to isolate the 2-Mercaptobenzothiazole product.

Later, researchers L. B. Sebrell and C. E. Boor would refine this method, achieving a higher yield of around 60%.[1][8]

The Industrial Revolution in MBT Synthesis: The Kelly Process

While Hofmann's discovery was a scientific milestone, the relatively low yield and the cost of the starting materials made it unsuitable for large-scale industrial production. The burgeoning automobile industry and the increasing demand for rubber tires necessitated a more economical and efficient synthesis route. This need was met by the development of the "Kelly process," named after its inventor, William J. Kelly of the Goodyear Tire & Rubber Company. Kelly was granted a patent for this process in 1927 (U.S. Pat. No. 1,631,871).[8][11]

The Kelly process, which remains the cornerstone of industrial MBT production, utilizes readily available and less expensive starting materials: aniline, carbon disulfide, and sulfur.[2][3][8][12] The reaction is carried out at high temperatures and pressures in an autoclave.[2][3]

The Core Industrial Synthesis: Aniline, Carbon Disulfide, and Sulfur

The overall chemical transformation in the Kelly process can be summarized as follows:

C₆H₅NH₂ + CS₂ + S → C₇H₅NS₂ + H₂S

This equation, however, is a simplification of a complex reaction mechanism that involves numerous intermediates and side reactions.[12] The reaction is believed to proceed through the formation of thiocarbanilide as a key intermediate, which then reacts further with sulfur to form 2-Mercaptobenzothiazole.

Experimental Protocol: Industrial Synthesis of 2-Mercaptobenzothiazole (Kelly Process - Generalized)

-

Charging the Reactor: An autoclave is charged with aniline, carbon disulfide, and sulfur in specific molar ratios.

-

Reaction Conditions: The mixture is heated to temperatures typically ranging from 220°C to 280°C under autogenous pressure, which can range from under 4 MPa to as high as 15 MPa.[3] The reaction is held at these conditions for several hours.

-

Crude Product Formation: The reaction yields a crude molten product containing 2-Mercaptobenzothiazole along with unreacted starting materials, intermediates, and resinous by-products.

-

Purification: The crude MBT is purified through a multi-step process:

-

Alkaline Dissolution: The crude product is dissolved in an aqueous alkali solution (e.g., sodium hydroxide), which converts the acidic MBT into its soluble salt.[13]

-

Impurity Removal: Insoluble organic impurities are removed by filtration or extraction.[8]

-

Re-precipitation: The filtrate is then acidified with a mineral acid (e.g., sulfuric acid), causing the purified 2-Mercaptobenzothiazole to precipitate out of the solution.[2][13]

-

Isolation and Drying: The precipitated MBT is filtered, washed with water to remove residual acid and salts, and dried to obtain the final product.[13]

-

This industrial process allows for the production of 2-Mercaptobenzothiazole with high yields, often exceeding 90%, and high purity.[8]

Comparative Analysis of Synthesis Methods

The evolution of 2-Mercaptobenzothiazole synthesis showcases a clear progression towards greater efficiency and economic viability.

| Method | Key Reactants | Typical Yield | Reaction Conditions | Key Advantages | Key Disadvantages |

| Hofmann (1887) | 2-Aminothiophenol (or its disulfide), Carbon Disulfide | ~45%[1][8] | 12-14 hours at ambient/mild temperature | First documented synthesis | Low yield, expensive starting materials |

| Sebrell & Boor | 2-Aminothiophenol (or its disulfide), Carbon Disulfide | ~60%[1][8] | (Refined Hofmann conditions) | Improved yield over original method | Still reliant on costly starting materials |

| Kelly Process | Aniline, Carbon Disulfide, Sulfur | >90%[8] | High Temperature (220-280°C), High Pressure (4-15 MPa) | High yield, uses inexpensive raw materials | Requires specialized high-pressure equipment |

The Application that Sparked an Industry: MBT as a Vulcanization Accelerator

The true significance of 2-Mercaptobenzothiazole's discovery lies in its application as a vulcanization accelerator. The pioneering work in this area was conducted by C. W. Bedford and L. B. Sebrell at the Goodyear Tire & Rubber Company. They were among the first to recognize and harness the power of MBT to dramatically improve the vulcanization process.

The use of 2-Mercaptobenzothiazole as an accelerator offered several key advantages over previous methods:

-

Faster Cure Times: MBT significantly reduced the time required for vulcanization, increasing manufacturing throughput.

-

Lower Vulcanization Temperatures: It allowed for vulcanization to occur at lower temperatures, which preserved the integrity of the rubber and reduced energy consumption.

-

Improved Physical Properties: The resulting vulcanized rubber exhibited superior tensile strength, elasticity, and aging characteristics.

The introduction of 2-Mercaptobenzothiazole and its derivatives revolutionized the rubber industry, enabling the mass production of high-quality, durable rubber products, most notably automotive tires.

Mechanistic Insights into the Industrial Synthesis

The reaction of aniline, carbon disulfide, and sulfur to form 2-Mercaptobenzothiazole is a complex process. While a complete, universally agreed-upon mechanism remains elusive due to the multitude of competing and sequential reactions, a simplified conceptual pathway can be illustrated.

Caption: Simplified reaction pathway for the industrial synthesis of 2-Mercaptobenzothiazole.

Conclusion

The historical discovery of 2-Mercaptobenzothiazole is a compelling narrative of scientific inquiry building upon previous breakthroughs to meet the demands of a rapidly industrializing world. From the fundamental discovery of vulcanization by Goodyear to the targeted search for accelerators by Oenslager, the stage was set for Hofmann's initial synthesis. The subsequent development of the robust and efficient Kelly process transformed MBT from a laboratory curiosity into a cornerstone of the rubber industry. This journey underscores the profound impact that a single molecule can have, not only on a specific industrial process but on the very fabric of modern society. The legacy of 2-Mercaptobenzothiazole continues to be felt in the countless rubber products that shape our daily lives, a testament to the enduring power of chemical innovation.

References

- Goodyear, C. (1844). Improvement in India-Rubber Fabrics. U.S.

- Oenslager, G. (1933). The Perkin Medal Address: The Discovery of Organic Accelerators. Industrial & Engineering Chemistry, 25(2), 232-237.

- Hofmann, A. W. (1887). Zur Kenntniss der Thialdine. Berichte der deutschen chemischen Gesellschaft, 20(1), 1788-1798.

- Kelly, W. J. (1927). Process of Manufacturing Mercapto-Benzo-Thiazole. U.S.

- Bedford, C. W., & Sebrell, L. B. (1922). Vulcanization of Rubber. U.S.

-

Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. (2021). Molecules, 26(23), 7293. [Link]

- Process for the preparation of 2-mercaptobenzothiazole. (1994). U.S.

- Method for the production of 2-mercaptobenzothiazole. (2001). U.S.

- Purification of 2-mercaptobenzothiazole. (1982). U.S.

-

National Inventors Hall of Fame. Charles Goodyear. [Link]

-

Science History Institute. George Oenslager. [Link]

-

Wikipedia. August Wilhelm von Hofmann. [Link]

-

IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 115. (2018). 2-Mercaptobenzothiazole. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. publications.iarc.who.int [publications.iarc.who.int]

- 3. Mercaptobenzothiazole, MBT Chemical - IRO Water Treatment [irowater.com]

- 4. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atamankimya.com [atamankimya.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide [organic-chemistry.org]

- 8. US5367082A - Process for the preparation of 2-mercaptobenzothiazole - Google Patents [patents.google.com]

- 9. WO2001062748A1 - Method for the production of 2-mercaptobenzothiazole - Google Patents [patents.google.com]

- 10. www2.mst.dk [www2.mst.dk]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. US6222041B1 - Method for the production of 2-mercaptobenzothiazole - Google Patents [patents.google.com]

- 13. US4343946A - Purification of 2-mercaptobenzothiazole - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-Mercaptothiazole

Foreword: Beyond Identification to Structural Definition